(3-((2-(ジエチルアミノ)エチル)カルバモイル)フェニル)ボロン酸塩酸塩

説明

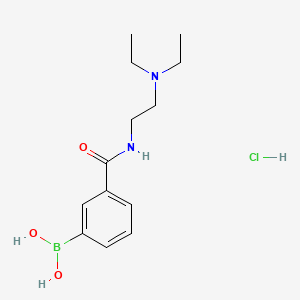

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C13H22BClN2O3 and its molecular weight is 300.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシング用途

ボロン酸は、標的化合物である当該化合物も含め、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基と相互作用することが知られています。この相互作用は、均一なアッセイまたは不均一な検出のいずれかであるセンシング用途におけるボロン酸の使用の基礎となっています。 この化合物は、センシング材料の界面またはバルクサンプル内で使用でき、新しい検出方法の開発に役立つツールとなります .

生物学的ラベリング

ボロン酸がジオールとの重要な相互作用を起こすことから、この化合物は生物学的ラベリングに使用できます。様々な生体分子を標識するために使用でき、リアルタイムで生物学的プロセスを追跡し観察する方法を提供します。 この用途は、分子レベルでの生物学的相互作用の監視を必要とする研究にとって不可欠です .

タンパク質操作と修飾

この化合物のボロン酸部分は、タンパク質、特にビシナルジオールを含むタンパク質と可逆的な共有結合を形成することができます。 この特性は、タンパク質の操作と修飾において利用されており、研究者は実験的および治療的な目的のためにタンパク質の構造と機能を変更することができます .

分離技術

分離技術の分野において、(3-((2-(ジエチルアミノ)エチル)カルバモイル)フェニル)ボロン酸塩酸塩は、特に糖や糖タンパク質など、分子を選択的に結合および分離するために使用できます。 これは、これらのタイプの分子に豊富に存在するジオールに対する親和性によるものです .

治療薬の開発

ボロン酸は、治療薬の開発における可能性がますます認識されています。 様々な生物学的分子と相互作用する能力は、特に酵素経路または代謝過程を標的とする新しい薬物の開発の可能性を開きます .

グリケート分子の電気泳動

この化合物は、グリケート分子の電気泳動に使用できます。 グリケートタンパク質に存在するジオール基に結合することにより、糖尿病などのグリケーション関連疾患の理解に不可欠な、グリケートタンパク質の分離と分析を支援できます .

分析方法のための建築材料

この化合物の構造的特性により、分析方法で使用されるマイクロ粒子のための建築材料として適しています。 これらのマイクロ粒子は、標的分子と特定の相互作用を持つように設計でき、検出アッセイの感度と特異性を高めます .

インスリンの制御放出のためのポリマー

最後に、この化合物は、インスリンの制御放出のために設計されたポリマーに組み込むことができます。 この用途は、インスリンの正確で規制された送達が血糖値を維持するために不可欠な糖尿病の管理にとって特に有望です .

作用機序

Target of Action

The primary targets of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their activity .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly with enzymes that have a catalytic serine residue . This interaction can inhibit the enzyme’s activity, leading to downstream effects.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideIt’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability could be influenced by their susceptibility to hydrolysis, particularly at physiological pH .

Result of Action

The inhibition of target enzymes by boronic acids and their derivatives can lead to a variety of cellular effects, depending on the specific roles of these enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they are susceptible to hydrolysis, particularly at physiological pH . Therefore, the compound’s action and efficacy could be influenced by the pH of its environment.

生化学分析

Biochemical Properties

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of proteases. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. This compound interacts with the active sites of proteases, forming a reversible covalent bond with the serine or threonine residues in the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the breakdown of proteins and peptides. Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can interact with other biomolecules such as receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride on cells are diverse and depend on the cell type and concentration of the compoundFor example, it may inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and changes in gene expression . Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes. This compound binds to the serine or threonine residues in the active site of proteases, forming a boronate ester . This interaction inhibits the enzyme’s activity by preventing the hydrolysis of peptide bonds. Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can interact with other biomolecules, such as receptors and transporters, through non-covalent interactions, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can have sustained effects on cellular function, including prolonged inhibition of protease activity and changes in gene expression and metabolism.

Dosage Effects in Animal Models

The effects of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride in animal models vary with different dosages. At low doses, this compound can effectively inhibit protease activity without causing significant toxicity . At higher doses, it can cause adverse effects, such as toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of protease activity. Beyond this threshold, increasing the dosage can lead to toxic effects and adverse reactions.

Metabolic Pathways

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and the levels of metabolites . For example, it can inhibit proteases involved in protein degradation, leading to an accumulation of peptides and proteins. Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can interact with cofactors, such as metal ions, influencing their availability and activity in metabolic pathways.

Transport and Distribution

Within cells and tissues, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on enzymes and other biomolecules.

Subcellular Localization

The subcellular localization of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the cytoplasm, where it interacts with cytoplasmic proteases, or to the nucleus, where it influences gene expression and other nuclear processes. The subcellular localization of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can also affect its stability and degradation, influencing its overall activity and function.

特性

IUPAC Name |

[3-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(10-11)14(18)19;/h5-7,10,18-19H,3-4,8-9H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXICYVWYLASJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657375 | |

| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-01-7 | |

| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。